![molecular formula C16H13NO2 B2797416 Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate CAS No. 930396-02-4](/img/structure/B2797416.png)

Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

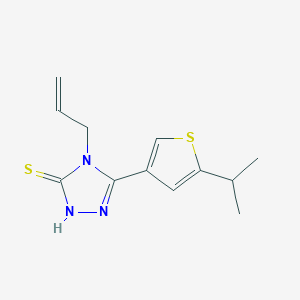

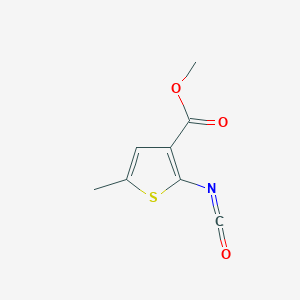

“Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate” is an organic compound . It is commonly referred to as MPEB. The CAS Number of this compound is 930396-02-4 .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H13NO2 . It has a molecular weight of 251.28 . The molecule contains a total of 33 bonds. There are 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), and 1 primary amine (aromatic) .Physical and Chemical Properties Analysis

“this compound” is a powder . The storage temperature and boiling point of the compound are not specified .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate, as a compound, has been explored in the context of its synthesis and structural characterization. A study by Demizu et al. (2015) detailed the preparation of a structurally similar compound through amide bond formation, utilizing dichlorotriphenylphosphorane, with the structure confirmed via NMR and mass spectral data. This research underscores the compound's relevance in synthetic organic chemistry, particularly in the formation of complex molecules through precision bond formation (Demizu et al., 2015).

Supramolecular Structures

Research into related benzoate compounds, such as those studied by Portilla et al. (2007), demonstrates the potential for hydrogen-bonded supramolecular structures. These structures, formed through various hydrogen bonding interactions, highlight the utility of benzoate derivatives in understanding and developing new materials with unique molecular architectures (Portilla et al., 2007).

Chemical Reactions and Intermediates

The compound's role in chemical synthesis is further exemplified by research on its use as an intermediate in the synthesis of complex molecules. For instance, Qiao-yun (2012) optimized the synthesis technology for a related benzoate, highlighting the compound's role in producing high-yield, industrially applicable products. This study showcases the practical applications of such compounds in the synthesis of pharmaceuticals and other chemical products (Fang Qiao-yun, 2012).

Optical and Electronic Properties

The investigation into the optical and electronic properties of benzoate derivatives, such as the study by Zaini et al. (2020), reveals the potential of these compounds in photonic and electronic applications. The design of donor-π-acceptor systems and their structural-property relationships, as explored in this research, provide insights into the development of new materials for optical limiting and nonlinear optical (NLO) applications (Zaini et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-[2-(3-aminophenyl)ethynyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)14-6-2-4-12(10-14)8-9-13-5-3-7-15(17)11-13/h2-7,10-11H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYBRFSACGHKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C#CC2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2797338.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2797341.png)

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2797344.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797350.png)

![2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B2797354.png)